molecular formula C15H21BF2O3 B1401231 2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1395282-52-6

2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1401231
CAS No.: 1395282-52-6
M. Wt: 298.13 g/mol
InChI Key: VDIJDBPMFZGREZ-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with the molecular formula C₁₄H₂₀BF₂O₃. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Mechanism of Action

The exact mode of action would depend on the specific target of the compound. For example, if the target is an enzyme, the boronic acid might inhibit its activity by binding to its active site. This could affect various biochemical pathways depending on the role of the enzyme .

In terms of pharmacokinetics, boronic acids are generally well absorbed and distributed in the body. Their metabolic stability and elimination can vary widely depending on their chemical structure .

The result of the compound’s action would depend on the specific cellular effects of modulating its target. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Finally, the action of the compound could be influenced by various environmental factors, such as pH and the presence of other molecules that can interact with it. For example, the reactivity of boronic acids is known to be highly dependent on pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,6-difluoro-4-isopropoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. The presence of the isopropoxy group can influence the electronic properties and steric hindrance, making it a valuable reagent in specific synthetic applications .

Properties

IUPAC Name

2-(2,6-difluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BF2O3/c1-9(2)19-10-7-11(17)13(12(18)8-10)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIJDBPMFZGREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)OC(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Method 3 was followed using 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.2 equiv.), butyllithium (1.2 equiv.) and 1,3-difluoro-5-isopropoxybenzene (1.0 equiv.) to give 2-(2,6-difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in 99% yield. 1H NMR (400 MHz, ) δ ppm 1.24 (s, 12 H), 1.31-1.33 (m, 6 H), 4.43-4.56 (m, 1 H), 6.31-6.44 (m, 2 H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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